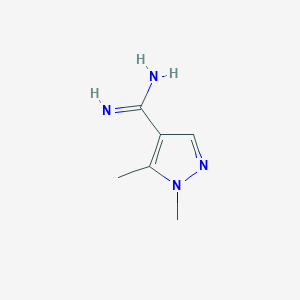

1,5-Dimethyl-1h-pyrazole-4-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1,5-dimethylpyrazole-4-carboximidamide |

InChI |

InChI=1S/C6H10N4/c1-4-5(6(7)8)3-9-10(4)2/h3H,1-2H3,(H3,7,8) |

InChI Key |

OVLGLVUVFDFGIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dimethyl 1h Pyrazole 4 Carboximidamide

Classical Synthetic Pathways for Amidines

The formation of the carboximidamide (amidine) functional group is a cornerstone of organic synthesis, with several well-established methods being adaptable for the preparation of 1,5-Dimethyl-1H-pyrazole-4-carboximidamide.

Pinner Reaction and its Modifications

The Pinner reaction is a classic and versatile method for the synthesis of amidines from nitriles. wikipedia.orgorganic-chemistry.org This reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester (Pinner salt), which is then treated with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.org

The general mechanism, as it would apply to a pyrazole (B372694) nitrile precursor, is outlined below:

Formation of the Pinner Salt: The nitrile, in this case, 1,5-dimethyl-1H-pyrazole-4-carbonitrile, is treated with an anhydrous alcohol (e.g., ethanol) in the presence of a strong acid catalyst, typically hydrogen chloride gas. This results in the formation of the corresponding ethyl imidate hydrochloride salt.

Amidination: The isolated or in situ generated Pinner salt is then reacted with ammonia to produce this compound.

Modifications to the classical Pinner reaction often involve the use of different acid catalysts or alternative methods for the activation of the nitrile group to facilitate the nucleophilic attack by the alcohol. organic-chemistry.org

Table 1: Representative Conditions for the Pinner Reaction

| Step | Reagents | Solvents | Temperature (°C) | Reaction Time (h) |

| Imidate Formation | 1,5-dimethyl-1H-pyrazole-4-carbonitrile, Anhydrous Ethanol (B145695), HCl (gas) | Dichloromethane, Diethyl ether | 0 to RT | 12-24 |

| Amidination | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboximidate hydrochloride, Ammonia | Ethanol, Methanol (B129727) | 0 to RT | 2-6 |

Nitrile-Based Approaches

Beyond the Pinner reaction, other nitrile-based methods can be employed for the synthesis of amidines. semanticscholar.org Direct addition of amines to nitriles is challenging but can be achieved under specific conditions, often requiring activation of the nitrile. semanticscholar.org

One such approach involves the use of metal catalysts. For instance, copper-catalyzed protocols have been developed for the nucleophilic addition of amines to nitriles. mdpi.com In a hypothetical application to the target compound, 1,5-dimethyl-1H-pyrazole-4-carbonitrile would be reacted with an ammonia source in the presence of a suitable copper catalyst and ligand. mdpi.com

Another strategy involves the use of strong bases or organometallic reagents to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the nitrile carbon.

Orthoester-Mediated Syntheses

Orthoesters can serve as precursors to amidines. For example, a poly(ortho ester amidine) has been synthesized through the polycondensation of an orthoester diamine monomer with a dimethylaliphatimidate dihydrochloride. nih.gov While this example describes a polymerization, the underlying principle of orthoester reactivity can be applied to small molecule synthesis. A potential, though less common, route to this compound could involve the reaction of a suitable pyrazole-derived orthoester with an amine.

Pyrazole Functionalization Strategies Leading to Carboximidamides

Instead of forming the amidine group on a pre-formed pyrazole, an alternative strategy involves constructing the pyrazole ring with the necessary functional groups already in place or in a form that can be readily converted to the carboximidamide.

Direct Functionalization of Pyrazole-4-carbonitrile Precursors

The most direct route within this category begins with 1,5-dimethyl-1H-pyrazole-4-carbonitrile. This key intermediate can be synthesized through various methods, often involving multicomponent reactions. For example, the synthesis of polysubstituted pyrazole-4-carbonitriles can be achieved through the condensation of a β-keto nitrile with a hydrazine (B178648) derivative. acs.orgfrontiersin.orgnih.govjocpr.com

Once 1,5-dimethyl-1H-pyrazole-4-carbonitrile is obtained, it can be converted to the target carboximidamide using the nitrile-based approaches described in section 2.1.2. The direct functionalization of the nitrile group is a highly convergent and efficient strategy.

Table 2: Synthesis of Pyrazole-4-carbonitrile Precursors

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Yield (%) |

| Ethyl 2-cyano-3-oxobutanoate | Methylhydrazine | Acetic Acid | Ethanol | High |

| 2-acetyl-3-aminoacrylonitrile | Methylhydrazine sulfate | Sodium Acetate | Water/Ethanol | Good |

Amidination of Pyrazole Carboxylic Acid Derivatives

An alternative to nitrile-based methods is the conversion of pyrazole carboxylic acid derivatives. nih.govresearchgate.netnih.gov This multi-step approach first involves the synthesis of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid. A known method for synthesizing a similar compound, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, involves the condensation of ethyl acetoacetate (B1235776) with triethyl orthoformate, followed by cyclization with methylhydrazine. google.com A similar strategy could be adapted for the 1,5-dimethyl isomer.

The carboxylic acid is then typically converted to a more reactive derivative, such as an acid chloride or an ester. mdpi.com This activated intermediate can then be transformed into the corresponding carboxamide by reaction with ammonia. Finally, the amide can be converted to the amidine. This last step can be achieved through various reagents, such as by first converting the amide to a thioamide followed by reaction with an amine, or by using dehydrating agents in the presence of an amine.

Table 3: Multi-step Synthesis from Pyrazole Carboxylic Acid

| Step | Starting Material | Reagents | Product |

| 1. Acid Chloride Formation | 1,5-dimethyl-1H-pyrazole-4-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride |

| 2. Amide Formation | 1,5-dimethyl-1H-pyrazole-4-carbonyl chloride | Ammonia (aq. or gas) | 1,5-dimethyl-1H-pyrazole-4-carboxamide |

| 3. Amidine Formation | 1,5-dimethyl-1H-pyrazole-4-carboxamide | PPh₃/I₂/amine or Lawesson's reagent then amine | This compound |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have provided a suite of powerful tools that can be applied to the synthesis of this compound. These methods prioritize reduced reaction times, higher yields, milder conditions, and improved environmental compatibility compared to traditional protocols.

Catalysis is central to the modern synthesis of amidines from nitriles, a likely pathway to the target compound from its corresponding carbonitrile precursor. Transition metal catalysts, in particular, have been shown to facilitate the addition of amines to the otherwise unreactive nitrile group.

Transition Metal Catalysis : Copper-catalyzed protocols represent an efficient method for the preparation of N-substituted amidines through the nucleophilic addition of amines to nitriles. mdpi.com For the synthesis of the unsubstituted carboximidamide, a related approach using ammonia or an ammonia surrogate in the presence of a suitable copper catalyst could be envisioned. Such reactions often proceed under an oxygen atmosphere, with the copper salt facilitating nitrile activation. mdpi.com Palladium-catalyzed systems have also been developed for N-arylation of amidines, suggesting their utility in creating diverse derivatives, and for coupling reactions to build the pyrazole core itself. organic-chemistry.orgnih.gov Lewis acids such as Ytterbium (III) salts or their amides can catalyze the direct addition of amines to nitriles, often under solvent-free conditions, which enhances the sustainability of the process. organic-chemistry.orgsemanticscholar.org

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| CuCl / 2,2'-bipyridine (B1663995) / Cs₂CO₃ | Nitrile, Amine | Sustainable protocol using O₂ as a green oxidant. | mdpi.com |

| Yb(amides) or Yb(OTf)₃ | Nitrile, Amine | Effective under solvent-free conditions at elevated temperatures. | organic-chemistry.org |

| Pd(0) complexes | Aryl Halide, Amidine | Used for N-arylation of pre-formed amidines; requires ligands. | organic-chemistry.org |

| TiCl₄ | Amide, Amine | Mediates conversion of amides to amidines; suitable for microwave heating. | rsc.org |

Organocatalysis : While less common for the direct conversion of nitriles to amidines, organocatalysis plays a significant role in the synthesis of heterocyclic precursors. For instance, the construction of the pyrazole ring itself can be facilitated by organic bases or acid catalysts in multi-component reactions.

Adherence to green chemistry principles is increasingly important in chemical synthesis. For this compound, this can be achieved by selecting appropriate reaction media, minimizing waste, and utilizing highly efficient reaction pathways.

Solvent-Free and Aqueous Media : The synthesis of pyrazole precursors has been demonstrated under "on water" conditions, which avoids the use of toxic organic solvents. google.com For the conversion of the nitrile to the amidine, catalyst systems like those based on ytterbium amides can be employed under solvent-free conditions. organic-chemistry.org Boric acid has been used as a green catalyst for solvent-free amide synthesis, a related transformation. researchgate.net

Biocatalysis : While direct biocatalytic routes to amidines are not well-established, enzymatic methods for related transformations, such as amide bond formation, are highly developed. nih.gov Lipases, for example, can be used in green solvents like cyclopentyl methyl ether to produce amides with excellent efficiency, highlighting a potential future direction for related biocatalytic processes. nih.gov

Modern energy sources and reactor technologies can dramatically improve the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis : Microwave irradiation is a powerful tool for accelerating organic reactions. The synthesis of amidines from amides using titanium tetrachloride (TiCl₄) is significantly faster under microwave heating compared to conventional methods, with reaction times dropping from hours to minutes. rsc.org Microwave-assisted protocols have been developed for synthesizing various pyrazole derivatives and other heterocycles, often leading to higher yields and cleaner reaction profiles. rsc.orgresearchgate.net

Flow Chemistry : Continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. nih.govuc.pt The synthesis of amides and peptides has been extensively explored in flow reactors, demonstrating precise control over reaction parameters and enabling multi-step sequences without the isolation of intermediates. nih.govthieme-connect.deresearchgate.net A potential flow process for this compound could involve passing a solution of the nitrile precursor and an ammonia source through a heated reactor packed with a solid-supported catalyst, allowing for safe and efficient production. nih.gov

Chemo- and Regioselectivity in Synthesis

The synthesis of a specifically substituted compound like this compound requires precise control over the placement of functional groups.

Regioselectivity in Pyrazole Ring Formation : The construction of the 1,5-disubstituted pyrazole ring is a key challenge where regioselectivity is paramount. The reaction of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine can potentially yield two regioisomers (1,3- and 1,5-disubstituted pyrazoles). The reaction conditions, including solvent and catalyst, can influence this outcome. organic-chemistry.org

Chemoselective Functionalization : An alternative to building the ring with all substituents in place is the selective functionalization of a pre-formed pyrazole core. Regio- and chemoselective metalation using specialized reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the deprotonation of specific positions on the pyrazole ring. nih.govacs.org For instance, a 1-methylpyrazole (B151067) could be selectively deprotonated at the C5 position, followed by quenching with an electrophile. Subsequent metalation at the C4 position could then be used to introduce a cyano group, leading directly to the key precursor, 1,5-dimethyl-1H-pyrazole-4-carbonitrile. nih.govacs.org

Scalability Considerations for Research and Industrial Applications

For a compound to be useful beyond laboratory research, its synthesis must be scalable. This involves considering the cost of reagents, safety of the process, and ease of operation on a larger scale.

Process Safety and Efficiency : The classic Pinner reaction, which converts nitriles to amidines via an imidate salt, is a well-established method that has been used for large-scale production. google.comwikipedia.orgnrochemistry.com However, it requires anhydrous HCl gas, which can pose handling challenges. Modern catalytic methods are often safer and more amenable to scale-up.

Flow Chemistry for Scale-Up : As mentioned, continuous flow processes are inherently more scalable than batch reactions. They offer superior heat management for exothermic reactions, reduce the volume of hazardous materials handled at any given time, and allow for straightforward scaling by extending the operation time or using parallel reactors. rsc.org

Starting Material Availability : The commercial availability of the key precursor, 1,5-dimethyl-1H-pyrazole-4-carbonitrile, is a significant advantage for any scalable synthesis of the target carboximidamide, as it bypasses the complexities of pyrazole ring formation. sigmaaldrich.com The development of scalable, one-pot protocols that combine multiple steps without intermediate purification is also a key strategy for industrial applications. rsc.org

Reactivity and Reaction Mechanisms of 1,5 Dimethyl 1h Pyrazole 4 Carboximidamide

Nucleophilic Reactivity of the Imidamide Moiety

The imidamide group, -C(=NH)NH₂, contains two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. The exocyclic imino nitrogen is generally considered the most nucleophilic site due to its sp² hybridization and greater electron availability compared to the amino nitrogen. This inherent nucleophilicity drives the reactions of 1,5-Dimethyl-1h-pyrazole-4-carboximidamide with a variety of electrophilic partners.

The nucleophilic nitrogen atoms of the imidamide group readily react with electrophilic reagents. While extensive studies on the simple alkylation and acylation of this compound are not widely documented, its reaction with specialized one-carbon electrophiles like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) illustrates this reactivity. scirp.orgresearchgate.netresearchgate.net DMFDMA serves as a C1 synthon, reacting with active N-H bonds to form N,N-dimethylformamidine derivatives. researchgate.net In this reaction, the nucleophilic amino group of the carboximidamide attacks the electrophilic carbon of DMFDMA, leading to the elimination of two molecules of methanol (B129727) and the formation of a new C-N bond.

This transformation is significant as it converts the primary amidine into a more complex, trisubstituted amidine derivative, which can serve as a versatile intermediate for further heterocyclic synthesis. The reaction highlights the availability of the nitrogen lone pairs for bond formation with electrophiles. Based on the general reactivity of amidines, similar reactions with alkyl halides (alkylation) and acyl chlorides (acylation) are expected to proceed at the nitrogen atoms of the imidamide moiety, although specific examples for this pyrazole (B372694) derivative are scarce in the literature.

| Reactant | Electrophile | Product | Reaction Type |

|---|---|---|---|

| This compound | N,N-Dimethylformamide dimethyl acetal (DMFDMA) | N'-(1,5-dimethyl-1H-pyrazol-4-yl)-N,N-dimethylcarbamimidoyl imidamide | Condensation / Formylation |

A cornerstone of the reactivity of pyrazole-4-carboximidamides and related derivatives (e.g., 5-aminopyrazole-4-carbonitriles) is their application in the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. asianpubs.orgnih.govnih.gov These bicyclic structures are purine (B94841) analogs and are of significant interest in medicinal chemistry. The synthesis involves a cyclocondensation reaction where the pyrazole derivative acts as a binucleophile, reacting with a bifunctional electrophile.

The this compound contains the necessary N-C-N sequence (from the imidamide group and the N1 of the pyrazole is blocked) which, along with the C4 and C5 atoms of the pyrazole ring, can react with reagents containing two electrophilic centers to form a new six-membered ring. Common bifunctional electrophiles used in these cyclizations include urea (B33335), formamide (B127407), nitriles, and β-dicarbonyl compounds. nih.gov For instance, the reaction with urea or thiourea (B124793) can lead to the formation of pyrazolo[3,4-d]pyrimidin-4-ones or the corresponding thiones. Similarly, cyclocondensation with various nitriles in the presence of a base can yield substituted pyrazolo[3,4-d]pyrimidin-4-amines. asianpubs.org

| Pyrazole Precursor | Bifunctional Electrophile | Product Class | Reference Reaction |

|---|---|---|---|

| This compound | Formamide | Pyrazolo[3,4-d]pyrimidine | Analogy to 5-aminopyrazole-4-carbonitrile reactions nih.gov |

| This compound | Aryl Nitriles | 4-Aminopyrazolo[3,4-d]pyrimidines | Cyclocondensation with base catalyst asianpubs.org |

| This compound | Urea | Pyrazolo[3,4-d]pyrimidin-4-one | Analogy to 5-aminopyrazole-4-carbonitrile reactions nih.gov |

| This compound | β-Ketoesters (e.g., Ethyl acetoacetate) | Methyl-substituted Pyrazolo[3,4-d]pyrimidin-4-one | Condensation followed by cyclization nih.gov |

Electrophilic Reactivity and Deprotonation Studies

While the imidamide moiety is predominantly nucleophilic, its constituent atoms can also exhibit electrophilic character or undergo deprotonation to form reactive anionic species.

The carbon atom of the carboximidamide group is bonded to two nitrogen atoms, making it electron-deficient and thus electrophilic. This carbon is susceptible to attack by strong nucleophiles. However, such reactions are less common compared to the nucleophilic reactions at the nitrogen atoms and often require harsh conditions or activation of the imidamide group. For this compound specifically, reports on its reactions with nucleophiles are not prominently featured in the surveyed scientific literature.

The N-H protons of the carboximidamide group are weakly acidic and can be removed by a strong base. Deprotonation results in the formation of a resonance-stabilized amidinate anion. This anionic species is a significantly stronger nucleophile than the neutral parent compound. The negative charge is delocalized over both nitrogen atoms and the central carbon, increasing its reactivity towards electrophiles. The formation of this anion is often a key step in base-catalyzed reactions, such as certain alkylations or cyclocondensation reactions, where it acts as the active nucleophilic species.

| Compound | Base | Product | Significance |

|---|---|---|---|

| This compound | Strong Base (e.g., NaH, KOBu-t) | Resonance-stabilized amidinate anion | Enhanced nucleophilicity for subsequent reactions |

Heterocyclic Ring Transformations and Rearrangement Reactions

Heterocyclic ring transformations and rearrangement reactions for this compound are not extensively documented. The pyrazole ring itself is a stable aromatic system and typically requires energetic conditions or specific substitution patterns to undergo ring-opening or rearrangement reactions. The carboximidamide substituent is generally stable under common reaction conditions. Therefore, transformations of this nature are not considered a characteristic feature of the compound's reactivity profile based on available literature.

Oxidative and Reductive Transformations

The pyrazole nucleus is notably resistant to oxidative and reductive transformations. However, the nature of the substituents and the reaction conditions can facilitate certain transformations.

Oxidative Reactions:

The pyrazole ring itself is generally stable towards oxidizing agents. globalresearchonline.net However, the alkyl substituents on the ring can undergo oxidation. For instance, C-alkylated side chains on pyrazoles can be oxidized to the corresponding carboxylic acids using strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO4). globalresearchonline.net In the case of this compound, the methyl groups at the 1 and 5 positions could potentially be oxidized under harsh conditions, although this is not a common transformation.

In a biological context, the oxidation of pyrazole to 4-hydroxypyrazole has been observed in intact rat hepatocytes, a reaction catalyzed by the cytochrome P-450 enzyme system. nih.gov This suggests that in vivo, the pyrazole ring of this compound could be a substrate for metabolic oxidation.

Reductive Reactions:

The pyrazole ring is also characterized by its resistance to reduction. globalresearchonline.net Catalytic hydrogenation of the pyrazole ring to pyrazoline and subsequently to pyrazolidine (B1218672) is possible but typically requires high pressure and temperature. globalresearchonline.net Reduction of the pyrazole ring using sodium in ethanol (B145695) is generally ineffective. However, the presence of an N-phenyl substituent can facilitate the reduction to the corresponding pyrazoline. globalresearchonline.net Given the N-methyl substituent in this compound, it is expected to be relatively stable to chemical reduction.

The carboximidamide functional group, on the other hand, can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the corresponding carboxylic acid or its salt, although this is a hydrolytic rather than a reductive transformation.

Table 1: Summary of Potential Oxidative and Reductive Transformations of Pyrazole Derivatives

| Transformation | Reagents/Conditions | Potential Product from this compound |

| Oxidation | ||

| C-Alkyl Side Chain Oxidation | Alkaline KMnO4 | 1-Methyl-4-carboximidamide-1H-pyrazole-5-carboxylic acid |

| Electrooxidation (Halogenation) | Anodic oxidation with halide ions | 3-Halo-1,5-dimethyl-1H-pyrazole-4-carboximidamide |

| Electrooxidation (Thiocyanation) | Anodic oxidation with thiocyanate (B1210189) ions | 1,5-Dimethyl-3-thiocyanato-1H-pyrazole-4-carboximidamide |

| Biological Oxidation | Cytochrome P-450 | This compound-3-ol |

| Reduction | ||

| Catalytic Hydrogenation | H2, Catalyst (e.g., Pt, Pd), High Pressure/Temp | 1,5-Dimethyl-pyrazolidine-4-carboximidamide |

Mechanistic Investigations using Kinetic Isotope Effects and Spectroscopic Intermediates

Detailed mechanistic studies on the reactions of this compound are not extensively reported in the scientific literature. However, general principles of reaction mechanisms in pyrazole chemistry can be applied to understand its potential reactivity.

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by determining whether a particular bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. A primary KIE is observed when a bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from changes in the hybridization or coordination of the isotopically substituted atom during the reaction.

While specific KIE studies on this compound are not available, such studies on related heterocyclic systems have provided valuable mechanistic insights. For instance, in electrophilic aromatic substitution reactions, a primary KIE would be expected if the C-H bond cleavage at the position of substitution is the rate-determining step. However, for many electrophilic aromatic substitutions, the formation of the sigma complex is rate-determining, and thus a significant primary KIE is not observed.

Kinetic studies on the formation of pyrazoles, such as the Knorr pyrazole synthesis, have been conducted to understand substituent effects and mechanistic pathways. researchgate.net These studies, often supported by computational modeling, help to elucidate the transition states and intermediates involved in the reaction. nih.gov

Spectroscopic Intermediates:

The direct observation of reaction intermediates is crucial for confirming a proposed reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are invaluable for identifying and characterizing transient species.

In the context of pyrazole chemistry, spectroscopic methods are routinely used to characterize the final products of a reaction. rsc.orgnih.gov For mechanistic studies, techniques like stopped-flow spectroscopy or low-temperature NMR can be employed to trap and characterize reactive intermediates. For example, in the study of electrophilic substitution on the pyrazole ring, it might be possible to observe the formation of a sigma complex (a Wheland intermediate) under specific conditions.

The synthesis of pyrazole derivatives often proceeds through detectable intermediates. For example, the condensation of 1,3-dicarbonyl compounds with hydrazines to form pyrazoles is believed to proceed through a hemiaminal or enamine intermediate, which then cyclizes and dehydrates to form the aromatic pyrazole ring. nih.gov Spectroscopic analysis can be used to follow the progress of such reactions and identify these intermediates.

Due to the lack of specific research on this compound, the following table provides a hypothetical application of these mechanistic tools to its potential reactions.

Table 2: Hypothetical Mechanistic Investigations for Reactions of this compound

| Reaction Type | Mechanistic Tool | Expected Observation for a Proposed Mechanism |

| Electrophilic Substitution at C-3 | Kinetic Isotope Effect (deuterium at C-3) | A small kH/kD value would suggest that C-H bond breaking is not the rate-determining step. |

| Spectroscopic Intermediates (Low-temp NMR) | Observation of a resonance corresponding to the sp3-hybridized C-3 in a sigma complex intermediate. | |

| N-dealkylation | Kinetic Isotope Effect (13C or deuterium (B1214612) labeling of N-methyl group) | A primary KIE would indicate that the C-N bond cleavage is involved in the rate-determining step. |

| Spectroscopic Intermediates (Mass Spectrometry) | Detection of the N-demethylated pyrazole cation radical as an intermediate in oxidative N-dealkylation. |

Derivatization Strategies and Analogue Synthesis Based on the 1,5 Dimethyl 1h Pyrazole 4 Carboximidamide Scaffold

N-Substitution Reactions at the Imidamide Nitrogen Atoms

The carboximidamide (amidine) functionality is a key site for derivatization, offering two nitrogen atoms that can be subjected to substitution reactions. These reactions allow for the systematic introduction of a variety of substituents, thereby modulating the compound's steric and electronic properties.

The nitrogen atoms of the carboximidamide group can undergo both mono- and di-substitution, typically through N-alkylation or N-arylation reactions. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the starting material.

Mono-substitution: Mono-alkylation or mono-arylation can be achieved by reacting the parent carboximidamide with one equivalent of a suitable alkylating or arylating agent. The reaction of an unsubstituted amidine with an electrophile generally leads to substitution at the sp2-hybridized nitrogen atom. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base to neutralize the resulting acid. google.com

Di-substitution: Di-substituted analogues can be prepared sequentially, by first performing a mono-substitution and then introducing a second, different substituent. Alternatively, symmetrical di-substitution can be achieved using an excess of the alkylating or arylating agent under more forcing conditions. The precise substitution pattern (e.g., 1,2-disubstituted vs. 1,1-disubstituted) depends on the specific reagents and reaction pathway.

The choice of base and solvent is critical in directing the outcome of these substitution reactions. For instance, strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to deprotonate the amidine, forming a more nucleophilic amidinate anion that readily reacts with electrophiles. mdpi.com

A wide array of functional groups can be appended to the imidamide nitrogen atoms, leading to analogues with diverse chemical properties.

N-Alkylation: This is a common strategy to introduce simple alkyl or more complex side chains. Enzymatic methods using engineered enzymes and simple haloalkanes have also been developed for highly regioselective N-alkylation of pyrazoles, offering a green chemistry approach. nih.gov

N-Arylation: The introduction of aryl groups can be accomplished through methods like the Buchwald-Hartwig or Ullmann coupling reactions. Copper-catalyzed N-arylation, using CuI and diamine ligands, has proven effective for a broad range of nitrogen heterocycles, including pyrazoles, and is tolerant of various functional groups. nih.govorganic-chemistry.org

Acylation: Reaction with acyl chlorides or anhydrides can introduce acyl groups, forming N-acylamidines. These derivatives can serve as intermediates for further transformations or as final products with distinct biological profiles.

Table 1: Examples of N-Substitution Reactions for Introducing Diverse Functionalities

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

|---|---|---|

| N-Methylation | Methyl iodide, K₂CO₃, Acetone, reflux | Methyl |

| N-Benzylation | Benzyl bromide, NaH, THF, 0 °C to rt | Benzyl |

| N-Phenylation | Phenylboronic acid, Cu(OAc)₂, Pyridine, Air | Phenyl |

Functionalization of the Pyrazole (B372694) Ring System

While the imidamide group is a primary site for derivatization, the pyrazole ring itself can also be functionalized, although the existing substitution pattern of 1,5-dimethyl-1H-pyrazole-4-carboximidamide presents specific challenges and opportunities.

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the case of the pyrazole nucleus, these reactions are well-documented to occur preferentially at the C4 position, which is determined to be the most electron-rich site. quora.comrrbdavc.org Common electrophilic substitution reactions for pyrazoles include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or NBS), and sulfonation (using fuming H₂SO₄). scribd.com

However, for the this compound scaffold, the C4 position is already occupied. The substituents on the ring (two methyl groups and a carboximidamide group) direct incoming electrophiles. Both the N1-methyl and C5-methyl groups are activating and ortho-, para-directing. The carboximidamide group at C4 is a deactivating, meta-directing group. organicchemistrytutor.comlibretexts.org Given that the most activated position (C4) is blocked, and the adjacent positions (C3 and C5) are sterically hindered and electronically less favored for substitution, direct electrophilic aromatic substitution on the pyrazole ring of this specific compound is generally not a viable strategy for further functionalization.

A more effective and versatile strategy for modifying the pyrazole ring is through metal-catalyzed cross-coupling reactions. mdpi.combohrium.com These methods typically involve the coupling of a pyrazole derivative bearing a leaving group (such as a halide) with a suitable coupling partner.

A common approach would involve the synthesis of a 3-halo-1,5-dimethyl-1H-pyrazole-4-carboxylate intermediate, which could then be converted to the corresponding carboximidamide. This halogenated scaffold can then participate in a variety of cross-coupling reactions:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids to form C-C bonds, introducing new aryl or vinyl substituents.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.

C-O Coupling: Copper-catalyzed coupling with alcohols or phenols can be used to introduce alkoxy or aryloxy groups at the C4 position of a 4-iodopyrazole. nih.gov

An increasingly important alternative is the direct C-H activation/functionalization . This modern approach avoids the need for pre-functionalized starting materials (like halopyrazoles). rsc.orgprinceton.eduethz.ch Transition-metal catalysts, such as those based on palladium, rhodium, or cobalt, can selectively activate a C-H bond on the pyrazole ring (typically at the C3 or C5 position) and mediate its coupling with a reaction partner. nih.govbohrium.comnih.gov For instance, cobalt-catalyzed, pyrazole-directed arylation of sp² C-H bonds has been successfully demonstrated. nih.govresearchgate.net

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Pyrazole Scaffold

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Ar-B(OH)₂ | C-C |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkene | C-C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkyne | C-C |

Synthesis of Fused Polycyclic Systems

The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. These bicyclic structures are of significant interest in medicinal chemistry. ekb.egnih.govresearchgate.net The synthesis typically involves the cyclization of a pyrazole derivative bearing reactive functionalities at the C4 and C5 (or C3) positions.

Pyrazolo[3,4-d]pyrimidines: The carboximidamide group at C4 can act as a dinucleophile or be elaborated into one. For instance, condensation of a 5-aminopyrazole-4-carbonitrile with reagents like formamide (B127407) or orthoformates is a classic route. semanticscholar.org Similarly, the carboximidamide group can react with 1,3-dielectrophiles, such as β-ketoesters or malonates, to construct the fused pyrimidine ring. One-pot syntheses starting from 5-aminopyrazoles and using Vilsmeier reagents have also been developed. researchgate.netresearchgate.net

Pyrazolo[3,4-b]pyridines: The construction of the pyridine ring often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (Friedländer annulation). nih.govmdpi.com In the context of the title compound, the carboximidamide could be hydrolyzed to the corresponding carboxamide or carboxylate, which can then be used in established cyclization sequences. For example, a pyrazole-4-carboxamide can be converted into a β-enaminone, which then undergoes intramolecular cyclization to form the pyrazolopyridine core.

These cyclization strategies provide access to a rich diversity of fused polycyclic systems, expanding the chemical space accessible from the initial pyrazole scaffold.

Development of Isosteres and Bioisosteres for Structure-Activity Relationship Studies (Purely chemical activity)

Isosterism and bioisosterism are fundamental concepts in the rational design of novel molecules with modified physicochemical and chemical properties. These strategies involve the substitution of a functional group with another that possesses similar steric and electronic characteristics. In the context of the this compound scaffold, the carboximidamide (amidine) moiety is a prime target for such modifications. Amidine moieties are effective bioisosteric substitutes for conventional cationic heads in various compounds and offer unique physicochemical properties that can be modulated. nih.gov

Common bioisosteres for amide and amidine functionalities include a variety of five-membered heterocyclic rings such as triazoles, oxadiazoles, and imidazoles. nih.gov These heterocycles can mimic the spatial arrangement and electronic properties of the original functional group while introducing variations in metabolic stability, polarity, and hydrogen bonding patterns. For instance, the 1,2,4-triazole and 1,3,4-oxadiazole rings are well-established nonclassical bioisosteres for the amide bond and can be considered for the carboximidamide group as well. nih.gov

The following table outlines potential isosteric and bioisosteric replacements for the carboximidamide group on the 1,5-dimethyl-1H-pyrazole scaffold and the anticipated impact on chemical properties.

| Original Functional Group | Potential Isostere/Bioisostere | Rationale for Replacement | Anticipated Change in Chemical Properties |

| Carboximidamide | 1,2,4-Triazole | Mimics hydrogen bonding and planarity | Increased metabolic stability, altered pKa |

| Carboximidamide | 1,3,4-Oxadiazole | Similar dipole moment and molecular shape | Improved membrane permeability, reduced basicity |

| Carboximidamide | Imidazole | Can act as both hydrogen bond donor and acceptor | Modulation of pKa and hydrogen bonding capacity |

| Carboximidamide | Tetrazole | Acidic bioisostere for a protonated amidine | Introduction of acidic character, altered charge distribution |

| Carboximidamide | Guanidine | Maintains basic character with different geometry | Altered basicity and hydrogen bonding pattern |

The synthesis of such analogues would allow for a systematic investigation of the structure-activity relationships, providing insights into the key chemical features required for a desired activity. For example, replacing the basic amidine with a neutral oxadiazole or a more acidic tetrazole would drastically alter the electrostatic potential of the molecule, which could be correlated with changes in its chemical reactivity or binding affinity to a target.

Combinatorial Synthesis and Library Generation Methodologies

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of related compounds, facilitating the exploration of chemical space and the identification of molecules with desired properties. The this compound scaffold is well-suited for combinatorial synthesis due to the robustness of the pyrazole ring and the reactivity of its functional groups.

Solid-phase synthesis is a particularly effective methodology for constructing combinatorial libraries of pyrazole derivatives. researchgate.netmdpi.com This approach involves attaching the growing molecule to a solid support, which simplifies purification after each reaction step and allows for the use of excess reagents to drive reactions to completion. A general strategy for the solid-phase synthesis of a library of pyrazole-4-carboxamide analogues is outlined below:

Resin Loading: An appropriate starting material, such as an acetyl-functionalized carboxylic acid, is loaded onto a solid support, typically a Rink amide resin. researchgate.net

Scaffold Construction: A series of reactions, including Claisen condensation, α-alkylation, and cyclization with a hydrazine (B178648), is performed to construct the substituted pyrazole ring on the solid support. researchgate.net

Diversification: The pyrazole scaffold can be further functionalized at various positions. For the synthesis of carboxamide derivatives, the carboxylic acid at the 4-position can be activated and reacted with a diverse set of amines.

Cleavage: The final products are cleaved from the resin to yield the library of pyrazole derivatives.

The "split-and-mix" approach is a common combinatorial technique that can be applied to generate a large number of unique compounds. researchgate.netmdpi.com In this method, the resin is divided into several portions, each of which is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process is repeated for each point of diversification, leading to the exponential growth of the compound library.

The following table illustrates a hypothetical combinatorial library generation based on the 1,5-dimethyl-1H-pyrazole-4-carboxamide scaffold, showcasing the potential for diversification at the amide nitrogen.

| Scaffold | Building Block Set (Amines) | Resulting Library |

| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | A diverse collection of primary and secondary amines | A library of N-substituted 1,5-dimethyl-1H-pyrazole-4-carboxamides |

| - Alkylamines (e.g., propylamine, cyclohexylamine) | ||

| - Arylamines (e.g., aniline, 4-chloroaniline) | ||

| - Heterocyclic amines (e.g., piperidine, morpholine) | ||

| - Amino acid esters |

The generation of such libraries allows for high-throughput screening of chemical properties, accelerating the discovery of compounds with optimized characteristics. The structural diversity introduced through combinatorial synthesis is crucial for developing a comprehensive understanding of the structure-activity relationships of the this compound scaffold and its analogues.

Coordination Chemistry and Ligand Properties of 1,5 Dimethyl 1h Pyrazole 4 Carboximidamide

Amidine-Based Ligands in Coordination Chemistry

Amidine-based ligands, characterized by the R-C(=NR')-NR''R''' functional group, are a cornerstone of modern coordination chemistry. Their prominence stems from their versatile bonding modes and their ability to fine-tune the steric and electronic environment of a metal center. bohrium.comresearchgate.net Amidines are N-analogs of carboxylic acids and are valued as alternatives to cyclopentadienyl-based ligands in organometallic chemistry. researchgate.net The deprotonated form, the amidinate anion, is a particularly effective ligand.

These ligands are known to be two-electron donors and can engage in a variety of bonding interactions with metal ions, which has led to their application in catalysis. bohrium.com The variability in substituents on the nitrogen and carbon atoms of the amidine framework allows for a high degree of control over the properties of the resulting metal complexes. researchgate.net The electronic and steric requirements of a catalytic system can be systematically adjusted by modifying the ligand structure. researchgate.net

Chelation Modes and Binding Sites of the Pyrazole-Carboximidamide Ligand

The molecular structure of 1,5-Dimethyl-1h-pyrazole-4-carboximidamide features multiple potential donor sites: the two nitrogen atoms of the pyrazole (B372694) ring and the two nitrogen atoms of the carboximidamide group. This arrangement allows for a variety of coordination modes, making it a versatile ligand in the synthesis of coordination compounds. Pyrazole-based ligands are known to form a wide array of coordination complexes with varying geometries and nuclearities. researchgate.net

In its simplest coordination mode, this compound can act as a monodentate ligand. Coordination typically occurs through the more sterically accessible and electronically favorable nitrogen atom of the amidine group or one of the pyrazole ring nitrogens. researchgate.net This mode of binding is often a precursor to the formation of more complex bimetallic structures. rsc.org Spectroscopic methods, such as IR spectroscopy, can be indicative of this coordination, showing a characteristic shift in the C=N stretching frequency upon binding to a metal. rsc.org

The presence of both the pyrazole and carboximidamide moieties in close proximity allows for bidentate chelation, forming a stable chelate ring with a metal ion. The most probable N,N'-chelation would involve one nitrogen atom from the pyrazole ring and one nitrogen from the adjacent carboximidamide group. This mode of coordination is common for polydentate ligands and often results in the formation of stable, soluble complexes. researchgate.net

The this compound ligand is also well-suited to act as a bridging ligand between two or more metal centers. The amidine group itself is known to form bridging complexes. bohrium.com Furthermore, the pyrazole moiety can also participate in bridging, leading to the formation of polynuclear complexes. This bridging can occur through the two nitrogen atoms of the amidine group connecting two different metal ions, or through a combination of pyrazole and amidine nitrogen atoms.

Synthesis and Characterization Methodologies for Metal Complexes

The synthesis of metal complexes with amidine and pyrazole-based ligands generally follows established coordination chemistry protocols. The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

The synthesis of transition metal complexes with this compound can typically be achieved by reacting the ligand with a suitable metal halide or other metal precursor in an appropriate solvent. bohrium.com One common method involves the in-situ reaction of a lithiated amidine with a metal halide. bohrium.com The resulting complexes can be isolated and purified by standard laboratory techniques.

The characterization of these d-block metal complexes is crucial for understanding their properties. A variety of methods are employed:

Infrared (IR) Spectroscopy: Provides information about the coordination mode of the ligand by observing shifts in the vibrational frequencies of the C=N and other characteristic bonds upon complexation. bohrium.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to characterize the ligand and its complexes in solution, with the resonance of the central carbon atom of the amidine group serving as a key diagnostic feature. rsc.org

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex, providing insights into the coordination geometry and the nature of the metal-ligand bonding. uobaghdad.edu.iqresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination environment of the metal ion. bohrium.com This technique has been instrumental in establishing the various bonding modes of amidino ligands. bohrium.com

Below is a table summarizing the characterization methods and the type of information they provide for transition metal complexes of pyrazole-carboximidamide ligands.

| Characterization Method | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of functional groups, shifts in vibrational frequencies upon coordination. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the molecular structure in solution, information on ligand binding. |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, coordination geometry, metal-ligand bond character. |

| X-ray Crystallography | Precise three-dimensional molecular structure, bond lengths, and angles. |

| Elemental Analysis | Determination of the empirical formula of the complex. |

| Magnetic Susceptibility | Information on the number of unpaired electrons and the electronic structure of the metal center. uobaghdad.edu.iqresearchgate.net |

| Conductivity Measurements | Determination of the electrolytic nature of the complex in solution. uobaghdad.edu.iqresearchgate.net |

Main Group Metal Complexes

There is currently a lack of specific published research detailing the synthesis, structure, and properties of coordination complexes formed between this compound and main group metals. The coordination chemistry of pyrazole derivatives with main group elements is a field of interest, as these complexes can exhibit unique structural motifs and reactivity. However, without experimental or theoretical data for the title compound, any discussion would be purely speculative and fall outside the scope of this focused review.

Lanthanide and Actinide Coordination

Similarly, the coordination chemistry of this compound with lanthanide and actinide elements remains an unexplored area of research. Pyrazole-containing ligands have been utilized to create luminescent lanthanide complexes and to study the coordination preferences of actinides. mdpi.comresearchgate.net The specific electronic and steric properties of this compound could lead to novel coordination compounds with interesting photophysical or catalytic properties, but such studies have not yet been reported.

Electronic and Steric Influences on Coordination Behavior

Without experimental data on its coordination complexes, a detailed analysis of the electronic and steric influences of this compound on its coordination behavior cannot be provided. Generally, for pyrazole-based ligands, the substituents on the pyrazole ring and the coordinating functional groups play a crucial role in determining the stability, geometry, and reactivity of the resulting metal complexes. The methyl groups at the 1 and 5 positions of the pyrazole ring, along with the carboximidamide group at the 4-position, would be expected to influence the ligand's field strength, sigma-donating and pi-accepting capabilities, and the steric accessibility of the metal center. However, empirical data are needed to substantiate these theoretical considerations.

Theoretical Studies on Ligand-Metal Bonding Interactions

A search for theoretical studies, such as Density Functional Theory (DFT) calculations, specifically investigating the bonding interactions between this compound and metal ions did not yield any specific results. Such theoretical investigations are invaluable for understanding the nature of the metal-ligand bond, including the contributions of electrostatic and covalent interactions, and for predicting the electronic structure and properties of hypothetical complexes. While DFT studies have been conducted on other pyrazole carboxamide derivatives to understand their properties, such as in corrosion inhibition, this specific ligand has not been the subject of such computational analysis in the context of its coordination chemistry. researchgate.net

Computational and Theoretical Investigations of 1,5 Dimethyl 1h Pyrazole 4 Carboximidamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from first principles. For a molecule like 1,5-Dimethyl-1h-pyrazole-4-carboximidamide, methods such as Density Functional Theory (DFT), often using functionals like B3LYP with a basis set such as 6-31G* or higher, would be employed to optimize the molecular geometry and calculate its electronic properties. researchgate.netiaea.orgjcsp.org.pk

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry can be used to model potential chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped. This allows for the determination of activation energies and reaction mechanisms. For example, the hydrolysis or substitution reactions at the carboximidamide group could be modeled to understand their feasibility and kinetics.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

QSAR and QSPR studies are statistical methods that correlate a molecule's structure with its biological activity or chemical properties, respectively. nih.govej-chem.org If a series of related pyrazole-4-carboximidamide analogues with known activities (e.g., enzyme inhibition) were available, a QSAR model could be developed. Molecular descriptors for this compound—such as electronic, steric, and hydrophobic parameters—would be calculated and used in the model to predict its activity. This approach is invaluable in drug design for optimizing lead compounds and predicting the properties of new, unsynthesized molecules. researchgate.net

No Publicly Available Research Found for Metal Complexes

Despite a comprehensive search of scientific literature, no specific studies detailing the computational and theoretical investigations of metal complexes involving the compound this compound were identified. The requested analysis, focusing on Ligand Field Theory and computational studies, could not be completed due to the absence of published research on this specific molecule.

The investigation aimed to provide a detailed analysis as per the requested outline, which included:

Ligand Field Theory and Computational Studies of Metal Complexes

However, the scientific literature does not appear to contain specific research applying Ligand Field Theory to metal complexes of this compound. Similarly, no computational studies, such as Density Functional Theory (DFT) calculations, focusing on the geometry, bonding, and electronic properties of its metal complexes have been published.

While research exists for other derivatives of pyrazole (B372694) and their metal complexes, the strict requirement to focus solely on this compound prevents the inclusion of data from related but structurally distinct compounds. Extrapolating findings from other molecules would not provide a scientifically accurate account for the specified compound.

Therefore, it is concluded that the academic research community has not yet published studies in the specific areas outlined in the request for this compound.

Advanced Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and reveal connectivity between atoms.

While standard ¹H and ¹³C NMR spectra provide fundamental information, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are essential for distinguishing between different types of carbon atoms. creative-biostructure.comaiinmr.com These experiments edit the ¹³C spectrum based on the number of attached protons.

DEPT-90: This experiment exclusively shows signals for methine (CH) groups.

DEPT-135: This experiment displays methine (CH) and methyl (CH₃) signals as positive peaks, while methylene (B1212753) (CH₂) signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. numegalabs.comlibretexts.org

Attached Proton Test (APT): In an APT spectrum, quaternary (C) and methylene (CH₂) carbons produce negative signals, whereas methine (CH) and methyl (CH₃) carbons give positive signals. numegalabs.comnanalysis.com Unlike DEPT, APT has the advantage of showing all carbon signals, including quaternary ones. aiinmr.com

For 1,5-Dimethyl-1h-pyrazole-4-carboximidamide, these techniques would be used to confirm the presence of the two methyl groups, the pyrazole (B372694) methine proton, and the two quaternary carbons of the pyrazole ring, as well as the quaternary carbon of the carboximidamide group.

Table 1: Predicted ¹³C NMR, DEPT, and APT Data for this compound Note: This table presents hypothetical, illustrative data based on known chemical shift ranges for similar pyrazole structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-90 Signal | DEPT-135 Signal | APT Signal |

|---|---|---|---|---|

| C3 | 140-150 | Positive | Positive | Positive |

| C4 | 105-115 | Absent | Absent | Negative |

| C5 | 145-155 | Absent | Absent | Negative |

| C=N (carboximidamide) | 155-165 | Absent | Absent | Negative |

| N1-CH₃ | 35-45 | Absent | Positive | Positive |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, it would primarily be used to confirm the absence of coupling for the isolated C3-H proton.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This is a cornerstone experiment that correlates proton signals with the carbon signals of the atoms they are directly bonded to (¹J-coupling). sdsu.eduyoutube.com It would definitively link the proton signals of the two methyl groups and the C3-H to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds, ²J and ³J-coupling). princeton.edu It is critical for piecing together the molecular skeleton. For instance, HMBC would show correlations from the N1-methyl protons to both C5 and C3 of the pyrazole ring, and from the C3 proton to C4, C5, and the carboximidamide carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net It is crucial for determining stereochemistry and conformation. A NOESY spectrum would be expected to show a spatial correlation between the protons of the N1-methyl group and the C3-H proton, providing definitive proof of the regiochemistry.

Table 2: Predicted Key 2D NMR Correlations for this compound Note: This table presents hypothetical, illustrative data.

| Experiment | Proton (¹H) Signal | Correlated Nucleus (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| HSQC | N1-CH₃ | N1-C H₃ | Direct one-bond connectivity |

| C5-CH₃ | C5-C H₃ | Direct one-bond connectivity | |

| C3-H | C 3-H | Direct one-bond connectivity | |

| HMBC | N1-CH₃ | C5, C3 | Confirms N1 position of methyl group |

| C5-CH₃ | C5, C4, C3 | Confirms C5 position of methyl group | |

| C3-H | C5, C4, C=N | Confirms pyrazole ring connectivity and position of carboximidamide group |

| NOESY | N1-CH₃ | C3-H | Confirms through-space proximity, supporting structural assignment |

Solid-State NMR (ssNMR) is a powerful technique for analyzing the compound in its crystalline or amorphous solid form. nih.gov Unlike solution NMR, ssNMR provides information about the local environment of nuclei within the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nih.gov A key application of ssNMR is the study of polymorphism, where different crystalline forms of the same compound can be distinguished by their unique NMR spectra due to variations in molecular packing and intermolecular interactions. nih.gov

X-ray Diffraction Techniques

X-ray diffraction (XRD) is the gold standard for determining the three-dimensional arrangement of atoms in a solid. It provides unequivocal proof of structure by mapping electron density within a crystal.

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most precise and complete structural information. spast.org The analysis yields exact bond lengths, bond angles, and torsional angles. researchgate.net It also reveals the details of the crystal packing, including intermolecular interactions like hydrogen bonds, which are crucial for understanding the physical properties of the solid. cardiff.ac.uk The resulting crystal structure data is often deposited in crystallographic databases.

Table 3: Hypothetical Crystallographic Data for this compound Note: This table presents plausible data based on typical values for related pyrazole derivatives.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₆H₁₀N₄ |

| Formula Weight | 138.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845 |

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. creative-biostructure.com Instead of a single crystal, a fine powder of the compound is used. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. rigaku.com

PXRD is the primary tool for identifying and characterizing polymorphs—different crystal forms of the same compound. Each polymorph will produce a distinct PXRD pattern. rigaku.com This is critically important in research and manufacturing, as different polymorphs can have different stabilities, dissolution rates, and other physical properties. PXRD is also used for routine quality control to ensure the correct crystalline form is being produced and to assess the crystalline purity of a sample. creative-biostructure.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, MS provides a wealth of information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (Molecular Formula: C₆H₁₀N₄), the expected exact mass of the protonated molecule, [M+H]⁺, can be calculated. Experimental measurement of this ion using an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, serves to confirm the elemental composition.

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₆H₁₁N₄⁺ | 139.09782 | 139.09775 | -0.50 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected parent ion and analyzing the resulting product ions. gre.ac.uk The protonated molecular ion of this compound ([M+H]⁺, m/z ≈ 139.1) is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides insights into the molecule's connectivity. gre.ac.ukmdpi.com Plausible fragmentation pathways often involve the cleavage of the carboximidamide side chain and fragmentation of the pyrazole ring. nih.gov

Key fragmentation patterns can be predicted based on the stability of the resulting ions and neutral losses. Common losses might include ammonia (B1221849) (NH₃), methyl radicals (•CH₃), or acetonitrile (B52724) (CH₃CN). Analyzing these fragments helps to piece together the original structure, confirming the presence of the dimethylated pyrazole core and the carboximidamide functional group.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Formula |

|---|---|---|---|

| 139.1 | 122.1 | NH₃ | [C₆H₈N₃]⁺ |

| 139.1 | 96.1 | HN=C-NH₂ | [C₅H₈N₂]⁺ |

| 122.1 | 95.1 | HCN | [C₅H₇N₂]⁺ |

| 96.1 | 81.1 | •CH₃ | [C₄H₅N₂]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These two methods are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. nih.gov This allows for a comprehensive identification of the functional groups within a molecule. nih.gov

For this compound, characteristic vibrational frequencies can be assigned to specific bonds and groups. The N-H stretching vibrations of the carboximidamide group are expected in the high-frequency region of the IR spectrum. The C-H stretching of the methyl groups will also be prominent. The pyrazole ring itself has characteristic stretching and deformation modes. nih.gov The C=N and C-N stretching vibrations from both the ring and the side chain are key identifiers found in the fingerprint region. mdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|---|

| N-H Stretch | Carboximidamide (-C(=NH)NH₂) | 3100 - 3400 | IR |

| C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | IR & Raman |

| C=N Stretch | Pyrazole Ring, Carboximidamide | 1620 - 1680 | IR & Raman |

| N-H Bend | Carboximidamide (-NH₂) | 1550 - 1650 | IR |

| C-H Bend | Methyl (-CH₃) | 1375 - 1470 | IR |

| Pyrazole Ring Stretch | C-C, C-N | 1300 - 1500 | IR & Raman |

| C-N Stretch | Pyrazole-CH₃, C-NH₂ | 1100 - 1300 | IR |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions, primarily π → π* and n → π* transitions in conjugated systems. libretexts.org The pyrazole ring is an aromatic heterocycle, and its π-electron system gives rise to characteristic UV absorption bands. nih.gov Substitution on the ring can cause shifts in the absorption maximum (λmax). researchgate.net For this compound, the pyrazole core and the carboximidamide group constitute the primary chromophore. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be investigated using this technique. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, this technique can provide valuable information about the electronic structure and excited states of those that do. For pyrazole derivatives, fluorescence can be sensitive to the molecular environment and substitution patterns. Investigating the fluorescence spectrum, quantum yield, and lifetime of this compound would offer deeper insights into its photophysical properties.

| Technique | Parameter | Expected Observation | Information Gained |

|---|---|---|---|

| UV-Vis | λmax | ~210-240 nm | π → π* transition of the conjugated system |

| Fluorescence | Emission λmax | Compound specific; requires experimental determination | Energy of the first excited singlet state |

| Fluorescence | Quantum Yield (Φ) | Compound specific; requires experimental determination | Efficiency of the fluorescence process |

Chromatographic Techniques (HPLC, GC) for Purity and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

For a polar compound like this compound, reversed-phase HPLC is a suitable method for purity analysis. nih.gov A C18 column with a mobile phase consisting of a gradient of water and a polar organic solvent, such as acetonitrile or methanol (B129727), would be effective. Detection is typically achieved using a UV detector set to the λmax of the compound.

Gas chromatography can also be used, provided the compound is sufficiently volatile and thermally stable. A polar capillary column would be appropriate for separating the analyte from potential impurities. Mass spectrometry is often coupled with GC (GC-MS) to provide both retention time and mass spectral data for peak identification. nist.gov

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Expected Result |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Acetonitrile in Water | UV-Vis at λmax | Single sharp peak indicating >95% purity |

| GC | Polar Capillary (e.g., DB-WAX) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Single, well-defined peak confirming purity and identity (with MS) |

Elemental Analysis for Compositional Verification

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This classical technique is a fundamental method for verifying the empirical formula of a synthesized compound. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and supports the assigned molecular formula.

| Element | Molecular Mass Contribution | Theoretical Percentage (%) | Hypothetical Found Percentage (%) |

|---|---|---|---|

| Carbon (C) | 72.066 | 52.16 | 52.08 |

| Hydrogen (H) | 10.080 | 7.30 | 7.35 |

| Nitrogen (N) | 56.028 | 40.54 | 40.49 |

Applications in Chemical Synthesis and Catalysis

Role as a Synthetic Precursor or Intermediate in Multi-Step Organic Synthesis

While specific multi-step synthetic routes starting from 1,5-Dimethyl-1H-pyrazole-4-carboximidamide are not extensively documented in publicly available literature, the reactivity of the carboximidamide group suggests its potential as a precursor for the synthesis of various heterocyclic systems. For instance, a related compound, 4-Bromo-3,5-dimethyl-1H-pyrazole-1-carboximidamide, is utilized as a building block for more complex heterocyclic structures. nih.gov The carboximidamide moiety can undergo cyclocondensation reactions with bifunctional reagents to form new rings.

Table 1: Potential Heterocyclic Systems from this compound

| Reagent Type | Potential Product |

|---|---|

| β-Diketones | Pyrimidine derivatives |

| α,β-Unsaturated ketones | Dihydropyrimidine derivatives |

This table is illustrative and based on the known reactivity of carboximidamides.

The pyrazole (B372694) ring itself is a robust aromatic system, and the methyl groups can potentially be functionalized under specific conditions, further expanding its utility as a synthetic intermediate.

Utilization as a Building Block for Complex Molecule Construction

The concept of using pre-functionalized heterocyclic cores as building blocks is a cornerstone of modern synthetic chemistry. Although direct examples of complex molecules built from this compound are scarce, the general class of pyrazoles is widely employed in this capacity. researchgate.netnih.gov The presence of both a nucleophilic nitrogen in the pyrazole ring and the reactive carboximidamide group allows for the stepwise or one-pot construction of fused bicyclic and polycyclic systems.

The dinucleophilic nature of the carboximidamide group makes it a prime candidate for reactions with dielectrophiles to construct six-membered rings, leading to pyrazolo[1,5-a]pyrimidine-type structures, which are known to have diverse biological activities. nih.gov

Application as an Organocatalyst or Component in Catalytic Systems

The inherent basicity of the carboximidamide group suggests a potential role for this compound in organocatalysis.

The amidine functionality is known to be a strong, neutral organic base. This property could be harnessed for base-catalyzed reactions where a non-nucleophilic, sterically hindered base is required. While no studies have specifically reported the use of this compound as a Brønsted base catalyst, its structural features are aligned with this potential application.

The development of chiral organocatalysts is a rapidly growing field. While this compound itself is achiral, it could be derivatized to incorporate chiral auxiliaries. Such chiral derivatives could potentially be employed in enantioselective transformations, acting as chiral Brønsted bases or through the formation of chiral hydrogen-bonding networks to control the stereochemical outcome of a reaction. However, there is currently no direct research available to support this specific application.

Ligand in Metal-Catalyzed Reactions

The nitrogen atoms of both the pyrazole ring and the carboximidamide group are potential coordination sites for metal ions, making this compound a candidate for use as a ligand in metal-catalyzed reactions.

A closely related compound, 3,5-dimethyl-1H-pyrazole-1-carboxamidine, has been shown to form coordination complexes with transition metals like cobalt(II) and nickel(II). In these complexes, the carboxamidine ligand acts as a bidentate ligand, coordinating to the metal center through the pyrazole nitrogen and one of the carboxamidine nitrogens. researchgate.net This demonstrates the potential of pyrazole-carboxamidines to serve as effective ligands.

Metal complexes bearing such ligands can be explored for their catalytic activity in various homogeneous reactions, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyrazole ring, which in turn can influence the catalytic performance of the metal center. While specific catalytic applications of metal complexes of this compound have not been reported, the field of pyrazole-based ligands in catalysis is an active area of research. nih.govrsc.org

Table 2: Potential Metal-Catalyzed Reactions Using this compound as a Ligand

| Reaction Type | Potential Metal Center |

|---|---|

| Suzuki-Miyaura Coupling | Palladium, Nickel |

| Heck Reaction | Palladium |

| Catalytic Hydrogenation | Ruthenium, Rhodium, Iridium |

This table is speculative and based on the general utility of N-donor ligands in catalysis.

This compound holds considerable potential as a versatile molecule in organic synthesis and catalysis. Its utility as a synthetic precursor and building block is suggested by the reactivity of its functional groups and by analogy to related compounds. Furthermore, its inherent basicity and coordinating ability make it a promising candidate for applications in both organocatalysis and as a ligand in homogeneous catalysis. While direct and extensive research on this specific compound is limited, the foundational chemistry of pyrazoles and carboximidamides provides a strong basis for its future exploration and application in the development of novel synthetic methodologies and catalytic systems. Further research is warranted to fully elucidate the synthetic and catalytic capabilities of this intriguing molecule.

Heterogeneous Catalysis

There is no available scientific literature that describes the application of this compound as a heterogeneous catalyst. Research on pyrazoles in catalysis predominantly focuses on their synthesis using various catalytic systems or their role as ligands in homogeneous catalysis.

Development of Novel Reaction Methodologies and Reagents

Current research does not highlight this compound as a key reagent in the development of new reaction methodologies. While the synthesis of novel pyrazole-based compounds is a vibrant area of research, these efforts are typically aimed at creating molecules with specific biological or material properties rather than developing new general-purpose reagents or synthetic methods based on this particular carboximidamide structure. A related compound, 1H-Pyrazole-1-carboxamidine hydrochloride, has been noted as a reagent for the guanylation of amines, but similar applications for this compound are not documented.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions Related to 1,5-Dimethyl-1h-pyrazole-4-carboximidamide

Direct academic research focusing exclusively on this compound is limited in publicly accessible literature. However, significant discoveries within the broader classes of pyrazole-carboxamides and dimethyl-pyrazole derivatives provide a strong foundation for understanding its potential.

The pyrazole (B372694) scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The carboximidamide functional group, also known as a guanyl group, is a key feature in many biologically active molecules due to its ability to participate in hydrogen bonding and electrostatic interactions with biological targets.

Key academic contributions relevant to the structural components of this compound include:

Synthesis of Pyrazole Scaffolds: A variety of synthetic routes to substituted pyrazoles have been developed, with the condensation of 1,3-dicarbonyl compounds with hydrazines being a classical and versatile method. For 1,5-dimethyl-pyrazole derivatives specifically, the use of methylhydrazine is a common strategy. nih.gov

Formation of Carboximidamides: The synthesis of carboximidamides can be challenging due to the reactivity of the functional group. General methods often involve the reaction of nitriles with amines or the multi-step conversion of carboxylic acids or their derivatives.